

A Comparative Guide to the Preclinical Profile of AC260584

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Compound of Interest

Compound Name: AC260584

Cat. No.: B1664316

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on **AC260584**, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, with other relevant compounds. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of **AC260584**'s preclinical performance, supported by experimental data.

In Vitro Profile: Potency and Selectivity

AC260584 has been characterized as a potent and selective allosteric agonist of the M1 muscarinic receptor. In vitro studies have demonstrated its high efficacy in activating M1 receptor-mediated signaling pathways.

Table 1: In Vitro Activity of **AC260584** at Muscarinic Receptors

| Assay | AC260584 | Carbachol (Reference Agonist) |
|---------------------------|---|-------------------------------|
| M1 Receptor Activation | | |
| pEC50 | 7.6 - 7.7[1] | - |
| Efficacy (% of Carbachol) | 90 - 98%[1] | 100% |
| Receptor Selectivity | Functionally selective for M1 over M2, M3, M4, and M5 subtypes[1] | Non-selective |

In Vivo Efficacy: Pro-cognitive and Antipsychotic-like Effects

Preclinical animal models have been instrumental in demonstrating the potential therapeutic utility of **AC260584** in cognitive enhancement and psychosis.

Cognitive Enhancement

AC260584 has shown significant efficacy in animal models of learning and memory, with performance comparable or superior to established cognitive enhancers.

Table 2: Effect of **AC260584** and Tacrine on Spatial Memory in the Morris Water Maze

| Treatment | Dose | Outcome Measure (Probe Trial) |
|---------------------|---------|-------------------------------|
| Vehicle | - | Baseline Performance |
| AC260584 | Various | Enhanced performance[2] |
| Tacrine (Reference) | Various | Enhanced performance[2] |

Detailed quantitative data from direct comparative studies, including escape latency and time spent in the target quadrant, are required for a complete comparison.

Antipsychotic-like Activity

AC260584 has demonstrated the ability to attenuate hyperactivity induced by psychostimulants, a common preclinical screen for antipsychotic potential. Notably, it appears to lack the cataleptic effects associated with typical antipsychotics like haloperidol.

Table 3: Effect of **AC260584** and Haloperidol on Amphetamine-Induced Hyperactivity

| Treatment | Dose | % Reduction in Hyperactivity | Catalepsy Observed |
|-------------------------|---------|------------------------------|--------------------|
| Vehicle | - | 0% | No |
| AC260584 | Various | Significant reduction[2] | No[2] |
| Haloperidol (Reference) | Various | Significant reduction | Yes[2] |

Specific doses and corresponding percentage reductions with statistical analysis from head-to-head studies are needed for a definitive comparison.

Neurochemical Profile: Modulation of Neurotransmitter Release

In vivo microdialysis studies have revealed that **AC260584** can modulate the release of key neurotransmitters implicated in cognition and psychosis.

Table 4: Effect of **AC260584** on Acetylcholine and Dopamine Release

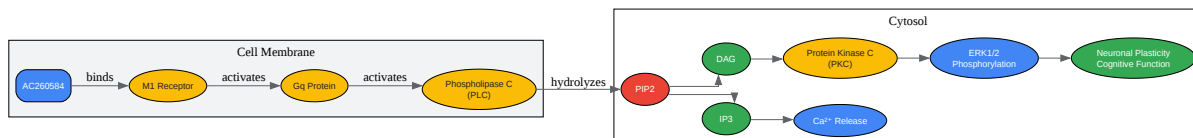
| Brain Region | AC260584 Dose (s.c.) | % Increase in Acetylcholine | % Increase in Dopamine |
|--------------------------|----------------------|-----------------------------|--|
| Medial Prefrontal Cortex | 10 mg/kg | Significant Increase | Significant Increase (at 3 & 10 mg/kg) |
| Hippocampus | 10 mg/kg | Significant Increase | Significant Increase (at 3 & 10 mg/kg) |

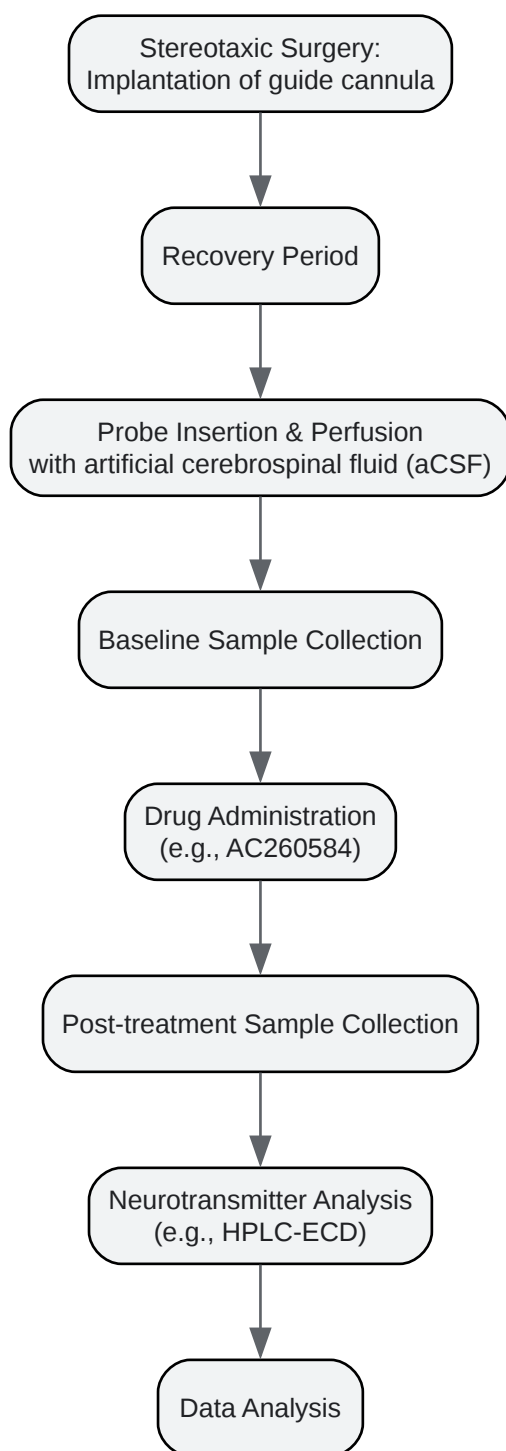
A direct comparison with atypical antipsychotics like risperidone on neurotransmitter release in these brain regions would provide valuable context.

Signaling Pathway and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

AC260584, as an M1 receptor agonist, is known to activate downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for neuronal plasticity and cognitive function.[\[1\]](#)





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References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
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